Olean-12-en-3-on

Übersicht

Beschreibung

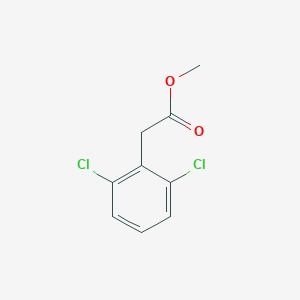

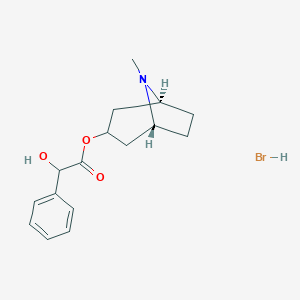

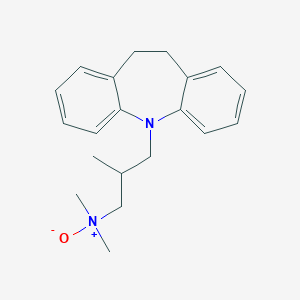

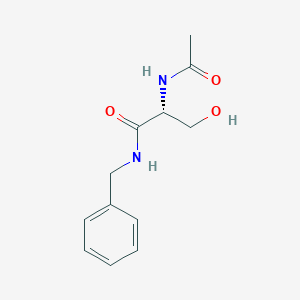

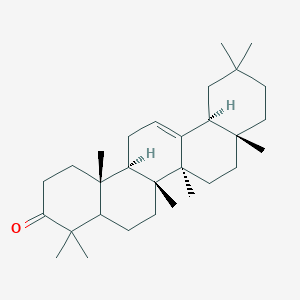

Olean-12-en-3-one is a pentacyclic triterpenoid compound with the molecular formula C30H48O. It is a derivative of oleanolic acid, which is widely found in various plants and has been used in traditional medicine for its therapeutic properties. Olean-12-en-3-one is known for its unique structure and potential biological activities, making it a subject of interest in scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Biology: Studied for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

Olean-12-en-3-one, also known as oleanolic acid, is a pentacyclic triterpenoid that is ubiquitously present in the plant kingdom . The primary targets of Olean-12-en-3-one are capsaicin-sensitive nerves, endogenous nitric oxide (NO), and prostaglandins (PGs) . These targets play a crucial role in various biological activities, including the regulation of blood glucose levels, gastric emptying, gastrointestinal transit, and gastric mucosal protection .

Mode of Action

Olean-12-en-3-one interacts with its targets through complex and multifactorial mechanisms . It has been observed to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats, respectively . It also inhibits gastric emptying in rats and mice, accelerates gastrointestinal transit in mice, and protects against gastric mucosal lesions in rats . These effects are mediated through the involvement of capsaicin-sensitive nerves, endogenous NO, and PGs .

Biochemical Pathways

Olean-12-en-3-one affects several biochemical pathways. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also interferes in several stages of the development of different types of cancer . The compound is synthesized via the cytoplasmic acetate/mevalonate pathway and shares common biosynthetic precursors up to (3S)-2,3-squalene epoxide, also known as oxidosqualene .

Pharmacokinetics

The pharmacokinetics of Olean-12-en-3-one involve its absorption, distribution, metabolism, and excretion (ADME) properties . Oleanolic acid 3-O-monodesmosides, a type of active saponin, at a dose of 100 mg/kg (p.o.) inhibited the elevated plasma glucose levels . Due to its hydrophobic nature, olean-12-en-3-one is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties .

Result of Action

The molecular and cellular effects of Olean-12-en-3-one’s action are diverse. It has been found to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .

Action Environment

The action, efficacy, and stability of Olean-12-en-3-one can be influenced by various environmental factors. The gastrointestinal tract is an important action site of saponins, and the role of the saponins in the gastrointestinal tract should be carefully considered

Biochemische Analyse

Biochemical Properties

Olean-12-en-3-one interacts with various enzymes, proteins, and other biomolecules. It exhibits a wide range of biological activities, including antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities . These interactions are complex and multifactorial, involving various biochemical reactions .

Cellular Effects

Olean-12-en-3-one has significant effects on various types of cells and cellular processes. It has been suggested to be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Olean-12-en-3-one is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Olean-12-en-3-one change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Olean-12-en-3-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Olean-12-en-3-one can be synthesized through several steps starting from oleanolic acid. The process typically involves the oxidation of oleanolic acid to form olean-12-en-3-one. One common method includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired transformation .

Industrial Production Methods: Industrial production of olean-12-en-3-one often involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process may include techniques such as maceration, heat reflux, or Soxhlet extraction using suitable solvents . The extracted oleanolic acid is then subjected to oxidation to produce olean-12-en-3-one.

Analyse Chemischer Reaktionen

Types of Reactions: Olean-12-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction of olean-12-en-3-one can yield compounds such as β-amyrin.

Substitution: It can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Higher oxidation states of olean-12-en-3-one.

Reduction: β-amyrin.

Substitution: Functionalized olean-12-en-3-one derivatives.

Vergleich Mit ähnlichen Verbindungen

Oleanolic Acid: A precursor to olean-12-en-3-one with similar biological activities.

β-Amyrin: A reduction product of olean-12-en-3-one with distinct properties.

3-oxo-olean-11(12)-en-28-oic acid: Another oleanane-type triterpenoid with unique structural features.

Uniqueness: Olean-12-en-3-one is unique due to its specific structure, which allows it to undergo various chemical modifications and exhibit diverse biological activities. Its ability to serve as a precursor for other triterpenoids and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-GCNWHLNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980370 | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-97-1 | |

| Record name | Olean-12-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Olean-12-en-3-one?

A1: Olean-12-en-3-one, also known as β-amyrenone, is a naturally occurring pentacyclic triterpenoid. It is commonly found in various plant species and has been the subject of research for its potential biological activities.

Q2: What is the molecular formula and weight of Olean-12-en-3-one?

A2: Olean-12-en-3-one has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.

Q3: How is Olean-12-en-3-one structurally characterized?

A3: The structure of Olean-12-en-3-one has been elucidated through spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ].

Q4: What are the sources of Olean-12-en-3-one?

A4: Olean-12-en-3-one has been isolated from various plant sources, including Ficus sur, Bombax ceiba, Salvia palaefolia, Harpullia pendula, Adiantum capillus-veneris, and Eremomastax speciosa [, , , , , ].

Q5: Is Olean-12-en-3-one stable in the environment?

A5: Research suggests that Olean-12-en-3-one and related compounds can be used as tracers for the abiotic degradation of vascular-plant organic matter in aquatic environments [, ]. This indicates that while present in environmental samples, they are subject to degradation processes like autoxidation.

Q6: What are the potential applications of Olean-12-en-3-one?

A6: While research is ongoing, Olean-12-en-3-one and its derivatives have shown potential for antibacterial and neuroprotective activities. Further studies are needed to explore its therapeutic potential fully [, , ].

Q7: Have any studies investigated the structure-activity relationship (SAR) of Olean-12-en-3-one?

A7: Yes, research has explored the synthesis of novel derivatives of Olean-12-en-3-one and their urease inhibition properties, providing insights into its SAR [, ].

Q8: Are there any computational chemistry studies on Olean-12-en-3-one?

A8: Molecular modelling studies have been conducted on Olean-12-en-3-one derivatives to understand their interactions with target enzymes, contributing to the understanding of their potential mechanisms of action [, ].

Q9: What analytical methods are used to characterize and quantify Olean-12-en-3-one?

A9: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify Olean-12-en-3-one in plant extracts and environmental samples [, , , , ].

Q10: Has the efficacy of Olean-12-en-3-one been studied in vitro or in vivo?

A10: Studies have investigated the antibacterial activity of Olean-12-en-3-one using in vitro assays against various bacterial strains [, ]. Additionally, research has shown that a Bombax ceiba leaf extract, rich in Olean-12-en-3-one, exhibited neuroprotective effects in a rat model of scopolamine-induced memory impairment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.